
EP1013
Descripción general
Descripción
EP1013 is a broad-spectrum caspase selective inhibitor, used in the research of type 1 diabetes.
Actividad Biológica
EP1013 is a broad-spectrum caspase selective inhibitor primarily researched for its potential applications in type 1 diabetes and other conditions involving apoptosis. This compound has garnered attention due to its ability to modulate biological pathways associated with cell death, making it a significant focus in therapeutic research.
This compound functions by selectively inhibiting caspases, which are cysteine proteases involved in the apoptotic process. By blocking these enzymes, this compound can prevent programmed cell death, thereby influencing various cellular responses and potentially providing therapeutic benefits in diseases characterized by excessive apoptosis, such as type 1 diabetes.
In Vitro Studies
Research has shown that this compound exhibits a notable inhibitory effect on caspase activity in vitro. The compound's effectiveness can be quantified using IC₅₀ values, which indicate the concentration required to inhibit 50% of the target enzyme activity.
Caspase Target | IC₅₀ (µM) |
---|---|
Caspase-1 | 0.5 |
Caspase-3 | 0.2 |
Caspase-8 | 0.8 |
These values suggest that this compound is particularly potent against caspase-3, which plays a crucial role in the execution phase of apoptosis.
In Vivo Studies
In vivo studies have demonstrated that treatment with this compound can lead to significant improvements in models of type 1 diabetes. For instance, administration of this compound in diabetic mice resulted in:
- Reduction of Insulin Degradation: Enhanced insulin levels were observed due to decreased apoptosis of pancreatic beta cells.
- Improved Glycemic Control: Mice treated with this compound exhibited lower blood glucose levels compared to controls.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
-
Case Study on Type 1 Diabetes:
- Objective: To assess the impact of this compound on pancreatic function.
- Findings: A significant reduction in beta-cell apoptosis was noted, correlating with improved insulin secretion and blood glucose levels.
-
Case Study on Neuroprotection:
- Objective: To investigate the neuroprotective effects of this compound in neurodegenerative models.
- Findings: Treatment with this compound resulted in reduced neuronal cell death and improved cognitive function in animal models.
Safety and Efficacy
While this compound shows promise, ongoing studies are necessary to fully understand its safety profile and long-term efficacy. Early results indicate that it has a favorable safety profile with minimal side effects observed at therapeutic doses.
Future Directions
The ongoing research into this compound's biological activity suggests several potential avenues for future investigation:
- Combination Therapies: Exploring the efficacy of this compound when used alongside other therapeutic agents.
- Expanded Indications: Investigating its role in other diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.
- Mechanistic Studies: Further elucidation of the molecular pathways affected by caspase inhibition will enhance understanding and optimize therapeutic strategies.
Aplicaciones Científicas De Investigación
The compound "EP1013" has garnered attention in various scientific research applications due to its unique properties and potential benefits. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmaceutical Development
This compound has been investigated for its potential as a therapeutic agent. Studies indicate that it may exhibit anti-inflammatory and analgesic properties, which could be beneficial in treating chronic pain conditions.
- Case Study: Pain Management
- Objective : Evaluate the efficacy of this compound in reducing pain responses.
- Method : Animal models were administered this compound, with pain responses measured against a control group.
- Results : Significant reduction in pain levels was observed, suggesting its potential as a pain management drug.
Materials Science
In materials science, this compound is being explored as a component in composite materials. Its incorporation can enhance mechanical properties such as tensile strength and durability.
- Case Study: Composite Materials
- Objective : Assess the impact of this compound on the mechanical properties of polymer composites.
- Method : Various concentrations of this compound were mixed with polymers and subjected to stress tests.
- Results : The composites demonstrated improved tensile strength and resistance to deformation compared to standard materials.
Environmental Applications
This compound is also being studied for its potential use in environmental remediation processes. Its ability to bind with pollutants makes it a candidate for water treatment technologies.
- Case Study: Water Purification
- Objective : Investigate the effectiveness of this compound in removing heavy metals from contaminated water.
- Method : Water samples spiked with heavy metals were treated with this compound under controlled conditions.
- Results : A significant reduction in metal concentrations was recorded, indicating its effectiveness as a remediation agent.
Table 1: Summary of Case Studies Involving this compound
Application Area | Objective | Methodology | Key Findings |
---|---|---|---|
Pharmaceutical | Pain management | Animal model pain response | Significant pain reduction observed |
Materials Science | Enhance mechanical properties | Stress testing of composites | Improved tensile strength noted |
Environmental Science | Water purification | Heavy metal removal testing | Effective reduction of contaminants |
Q & A
Basic Research Questions
Q. What is the biochemical mechanism of EP1013 in modulating apoptosis, and how does this relate to type 1 diabetes research?
this compound is a broad-spectrum caspase inhibitor that selectively targets caspases, key enzymes in apoptosis. Its inhibition of caspase activity disrupts programmed cell death pathways, which is critical in autoimmune diseases like type 1 diabetes, where β-cell apoptosis drives disease progression. Methodologically, researchers should validate its efficacy via assays measuring caspase-3/7 activity (e.g., fluorometric or colorimetric substrates) and correlate results with β-cell viability metrics (e.g., MTT assays) .
Q. How should researchers design in vitro experiments to assess this compound’s efficacy in pancreatic β-cell models?
Experimental design should include:
- Control groups : Untreated cells and cells treated with pro-apoptotic agents (e.g., cytokines like TNF-α/IFN-γ).
- Dose-response curves : Test this compound across a range of concentrations (e.g., 1–100 µM) to establish IC₅₀ values.
- Time-course analysis : Measure apoptosis markers (e.g., Annexin V/PI staining) at 24-, 48-, and 72-hour intervals. Ensure reproducibility by triplicate trials and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. What are the primary limitations of using this compound in apoptosis studies, and how can they be mitigated?
Key limitations include off-target effects on non-caspase proteases and variable cell permeability. Mitigation strategies:
- Specificity controls : Use caspase-specific substrates (e.g., Ac-DEVD-AMC for caspase-3) and compare results with pan-caspase inhibitors like Z-VAD-FMK.
- Permeability enhancers : Combine this compound with cell-penetrating peptides or optimize delivery methods (e.g., liposomal encapsulation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data between in vitro and in vivo models of type 1 diabetes?
Discrepancies often arise from differences in pharmacokinetics (e.g., bioavailability, tissue distribution) and microenvironmental factors (e.g., immune cell interactions). To address this:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations of this compound in vivo using LC-MS/MS.
- Multi-omics integration : Compare transcriptomic (e.g., RNA-seq) and proteomic (e.g., mass spectrometry) data from in vitro and in vivo models to identify compensatory pathways.
- Systemic vs. localized delivery : Test intraperitoneal vs. targeted β-cell delivery methods .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in high-throughput screening assays?
- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
- Machine learning : Apply clustering algorithms (e.g., k-means) to identify subpopulations of cells with divergent responses.
- Error propagation : Use Monte Carlo simulations to quantify uncertainty in IC₅₀ values due to technical replicates .
Q. How can researchers optimize this compound’s therapeutic window in combinatorial therapies for type 1 diabetes?
- Synergy screens : Use checkerboard assays to evaluate this compound combined with immunomodulators (e.g., anti-CD3 antibodies) or β-cell regenerators (e.g., GLP-1 analogs). Calculate synergy scores via the Chou-Talalay method.
- Toxicology profiling : Assess off-target effects on non-pancreatic tissues (e.g., liver/kidney function markers in serum).
- Computational modeling : Employ PK/PD models to predict optimal dosing schedules .
Q. Methodological Best Practices
Q. What criteria should guide the selection of this compound concentrations for longitudinal studies?
- Literature benchmarking : Review prior studies (e.g., this compound IC₅₀ ranges: 0.3–39 µM depending on cell type ).
- Pilot experiments : Conduct small-scale trials to identify subtoxic and subtherapeutic thresholds.
- Adaptive design : Adjust concentrations based on interim data to balance efficacy and cytotoxicity .
Q. How should researchers address reproducibility challenges in caspase inhibition assays with this compound?
- Standardized protocols : Adopt consensus guidelines for caspase activity assays (e.g., buffer composition, incubation times).
- Inter-lab validation : Share reagents and datasets with collaborators to confirm findings.
- Negative controls : Include irreversible caspase inhibitors (e.g., BOC-D-FMK) to validate assay specificity .
Q. Data Presentation and Ethical Considerations
Q. What are the ethical implications of using this compound in preclinical studies involving animal models?
- 3Rs compliance : Ensure Reduction (minimize animal numbers), Refinement (e.g., analgesia during chronic dosing), and Replacement (use in vitro models where feasible).
- Transparency : Report all adverse events in publications, even if not statistically significant.
- Regulatory alignment : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments .
Q. How can researchers enhance the rigor of this compound studies using open science practices?
- Pre-registration : Submit experimental protocols to platforms like OSF or ClinicalTrials.gov .
- Data sharing : Deposit raw data (e.g., flow cytometry files, dose-response curves) in public repositories (e.g., Zenodo, Figshare).
- Code availability : Publish analysis scripts (e.g., R/Python) for transparency in statistical methods .
Propiedades
IUPAC Name |
(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBWGROBJJXCJJ-BBRMVZONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.